molecular formula C18H16N2O4S B11403564 Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate CAS No. 58915-09-6

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate

Cat. No.: B11403564
CAS No.: 58915-09-6
M. Wt: 356.4 g/mol
InChI Key: ZNPNSUPAXSQOIG-UHFFFAOYSA-N
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Description

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate is a chemical compound with the molecular formula C18H16N2O4S. This compound is part of the benzoxazole derivatives, which are known for their diverse pharmacological activities. It has a molecular weight of 356.4 and is used in various scientific research applications .

Preparation Methods

The synthesis of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves several steps. One common method includes the reaction of 1,3-benzoxazole-2-thiol with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate can be compared with other benzoxazole derivatives, such as:

Properties

CAS No.

58915-09-6

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O4S/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-25-18-20-14-5-3-4-6-15(14)24-18/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

ZNPNSUPAXSQOIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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